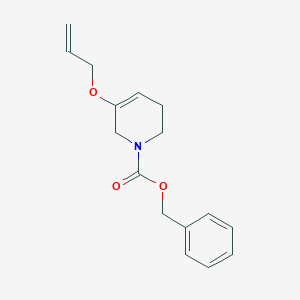
1,2-Eicosanediol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of eicosanoid-related compounds, including 1,2-Eicosanediol analogs, often involves complex chemical pathways. For example, the marine eicosanoid bacillariolide II was synthesized from (R)-malic acid, highlighting a method that could be adapted for 1,2-Eicosanediol synthesis. This process demonstrates the diastereoselective formation of chiral cyclopentane derivatives, a technique that could be pertinent in synthesizing structurally related eicosanols (H. Miyaoka, M. Tamura, & Yasuji Yamada, 1998).
Molecular Structure Analysis
The molecular structure of 1,2-Eicosanediol and its analogs, such as 1,20-eicosanediol, has been studied using techniques like solid-state NMR. These studies reveal the existence of different crystalline phases (monoclinic and hexagonal) and the dynamics of these phases under various conditions. Such analyses are crucial for understanding the structural behavior of eicosanediol under different physical states (K. Kuwabara, F. Horii, & Y. Ogawa, 2000).
Chemical Reactions and Properties
The reactivity and chemical behavior of eicosanols, including 1,2-Eicosanediol, can be inferred from studies on eicosanoids, which are derivatives of arachidonic acid. These compounds participate in a variety of biological signaling processes through enzymatic pathways, highlighting their diverse chemical reactivity and roles in physiological systems (V. O’Donnell, B. Maskrey, & G. Taylor, 2009).
Physical Properties Analysis
The physical properties of 1,2-Eicosanediol, such as phase transitions, can be elucidated through solid-state NMR analyses, which provide insight into its crystalline phase transitions and molecular dynamics. The study of 1,20-eicosanediol demonstrates the complex behavior of such compounds in different physical states, offering a model for understanding the physical characteristics of 1,2-Eicosanediol (K. Kuwabara, F. Horii, & Y. Ogawa, 2000).
Chemical Properties Analysis
Understanding the chemical properties of 1,2-Eicosanediol involves studying its synthesis, reactivity, and interaction with other molecules. The synthesis pathways and molecular interactions in the creation of eicosanoid analogs provide a foundation for comprehending the chemical properties of 1,2-Eicosanediol and related compounds. These properties are critical for predicting its behavior in various chemical reactions and applications (H. Miyaoka, M. Tamura, & Yasuji Yamada, 1998).
Applications De Recherche Scientifique
Neuroendocrine System and Synaptic Transmission : Eicosanoids, including 1,2-Eicosanediol, play a role in the neuroendocrine system, synaptic transmission, and cerebral circulation. This contributes to a better understanding of intercellular signal transduction systems (Shimizu & Wolfe, 1990).
Cardiovascular Diseases : In cardiovascular diseases like atherosclerosis and stroke, 1,2-Eicosanediol regulates the balance between proaggregating and antiaggregating cyclooxygenase products, highlighting its importance in these conditions (Capra et al., 2013).
Cancer and Inflammation : Eicosanoids, including 1,2-Eicosanediol, have been implicated in various physiological and pathological processes, such as inflammatory responses, tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008). They are also crucial in understanding tumor evolution, progression, and metastasis in epithelial-derived tumors (Wang & DuBois, 2010).
Gastrointestinal Tract : Eicosanoids play roles in gastrointestinal physiology and pathophysiology, including aspects like secretion, motility, inflammation, mucosal injury, and neoplasia (Eberhart & DuBois, 1995).
Diabetes : 1,2-Eicosanediol is independently associated with the incidence of type 2 diabetes, suggesting its role in metabolic processes and potential as a biomarker (Tuomisto et al., 2022).
Material Science : Beyond biological implications, 1,2-Eicosanediol is also used in material science. For instance, PE20F, a polymer based on 1,20-eicosanediol, is a biodegradable polyester from renewable resources (Soares et al., 2017).
Propriétés
IUPAC Name |
icosane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21/h20-22H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCMTFKTVOJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960389 | |
| Record name | Icosane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Eicosanediol | |
CAS RN |
39825-93-9 | |
| Record name | 1,2-Eicosanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39825-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidyl glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039825939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARACHIDYL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26F8X2O47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)


![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)






![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)